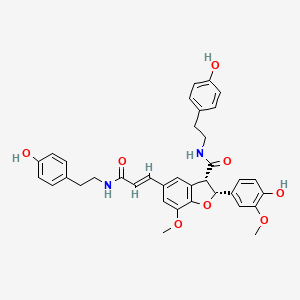

Tataramide B

Description

Properties

Molecular Formula |

C36H36N2O8 |

|---|---|

Molecular Weight |

624.7 g/mol |

IUPAC Name |

(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)/b14-7+/t33-,34-/m0/s1 |

InChI Key |

DROXVBRNXCRUHP-WUVWWEHLSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@H]([C@H]2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)/C=C/C(=O)NCCC5=CC=C(C=C5)O |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Tataramide B: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tataramide B is a noteworthy natural product that has garnered interest within the scientific community. This technical guide provides an in-depth overview of its natural origin, detailed protocols for its isolation and characterization, and a summary of its biological activity. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source of this compound

This compound has been identified and isolated from the marine cyanobacterium, Symploca sp.[1] This photosynthetic bacterium, found in marine environments, is a known producer of a diverse array of bioactive secondary metabolites.

It is important to note that some commercial suppliers may erroneously list Datura stramonium (Jimsonweed) as a source of this compound. However, the primary scientific literature unequivocally identifies the marine cyanobacterium Symploca sp. as the natural producer of this compound. Researchers should rely on peer-reviewed scientific publications for accurate sourcing information.

Biological Activity

This compound has demonstrated cytotoxic effects. Specifically, it has been shown to be active against KB cells, a human oral squamous carcinoma cell line.

Quantitative Data

The following table summarizes the reported cytotoxic activity of this compound.

| Compound | Cell Line | Activity | IC50 Value |

| This compound | KB | Cytotoxic | 0.8 µM |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of this compound from Symploca sp.

The following protocol is based on the published methodology for the isolation of this compound from its natural source.

Materials:

-

Freeze-dried Symploca sp. biomass

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate (EtOAc)

-

Water (H2O)

-

Sephadex LH-20 resin

-

Reversed-phase C18 silica gel

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for chromatography (e.g., acetonitrile, water)

Procedure:

-

Extraction:

-

The freeze-dried and ground biomass of Symploca sp. is exhaustively extracted with a 2:1 mixture of CH2Cl2/MeOH.

-

The resulting extract is filtered and concentrated under reduced pressure.

-

-

Solvent Partitioning:

-

The crude extract is subjected to solvent partitioning between EtOAc and H2O.

-

The EtOAc-soluble fraction, which contains this compound, is collected and dried.

-

-

Chromatographic Purification:

-

Sephadex LH-20 Chromatography: The dried EtOAc fraction is loaded onto a Sephadex LH-20 column and eluted with MeOH to remove pigments and other impurities.

-

Reversed-Phase C18 Flash Chromatography: The fractions containing the compound of interest are further purified using reversed-phase C18 flash chromatography with a stepwise gradient of acetonitrile in water.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by semi-preparative reversed-phase HPLC using a C18 column with an isocratic or gradient elution of acetonitrile in water to yield pure this compound.

-

Cytotoxicity Assay Protocol (Representative)

While the specific assay used to determine the IC50 of this compound was not detailed in the primary literature, the following is a standard Sulforhodamine B (SRB) assay protocol, a common method for assessing cytotoxicity in adherent cell lines like KB cells.

Materials:

-

KB (human oral squamous carcinoma) cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound stock solution (in a suitable solvent like DMSO)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding:

-

KB cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density.

-

The plates are incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

A series of dilutions of this compound are prepared in the cell culture medium.

-

The medium from the cell plates is removed, and the cells are treated with the different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the compound dilutions.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

-

Cell Fixation:

-

After the incubation period, the supernatant is discarded, and the cells are fixed by gently adding cold TCA to each well.

-

The plates are incubated at 4°C for 1 hour.

-

-

Staining:

-

The TCA solution is removed, and the plates are washed with water and air-dried.

-

SRB solution is added to each well, and the plates are incubated at room temperature for 30 minutes.

-

-

Washing and Solubilization:

-

The unbound SRB is removed by washing the plates with 1% acetic acid.

-

The plates are air-dried, and the protein-bound dye is solubilized by adding Tris base solution to each well.

-

-

Absorbance Measurement:

-

The absorbance is read on a microplate reader at a wavelength of approximately 515 nm.

-

-

Data Analysis:

-

The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualized Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound from Symploca sp.

Conclusion

This compound, a cytotoxic peptide sourced from the marine cyanobacterium Symploca sp., represents a valuable lead compound for further investigation in the field of oncology. This technical guide provides a foundational understanding of its origin, isolation, and biological activity, offering a practical resource for researchers aiming to explore its therapeutic potential. The detailed protocols and workflow are designed to facilitate the replication and extension of these initial findings.

References

Unveiling Tataramide B: A Technical Guide to its Isolation from Datura stramonium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Tataramide B, a lignan amide identified from Datura stramonium. While detailed, peer-reviewed protocols for the specific isolation of this compound from this plant source are not extensively available in public literature, this document outlines a robust, generalized methodology based on established phytochemical techniques for the extraction and purification of lignan amides from plant matrices. Furthermore, it presents key physicochemical data for this compound and explores a potential signaling pathway associated with its compound class. All quantitative data is summarized for clarity, and experimental workflows are accompanied by detailed procedural diagrams.

Introduction to this compound and Datura stramonium

Datura stramonium, commonly known as jimsonweed or thorn apple, is a plant belonging to the Solanaceae family. It has a long history in traditional medicine and is known to produce a diverse array of secondary metabolites, most notably tropane alkaloids such as atropine and scopolamine[1][2][3][4]. Beyond these well-studied alkaloids, the plant also synthesizes a variety of other phytochemicals, including flavonoids, tannins, and steroids[3].

This compound is a lignan amide that has been reported to be sourced from Datura stramonium[5]. Lignans are a large class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries.

This guide focuses on providing a detailed, albeit generalized, framework for the isolation and characterization of this compound for research and drug development purposes.

Physicochemical and Spectroscopic Data of this compound

The following table summarizes the key physicochemical and spectroscopic data for this compound, essential for its identification and characterization. This information is critical for researchers aiming to isolate and verify the compound.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₃₆N₂O₈ | [5] |

| Molecular Weight | 624.69 g/mol | [5] |

| CAS Number | 187655-56-7 | [5] |

| Appearance | Powder | [5] |

| Purity | ≥98% (as a reference standard) | [5] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized, multi-step protocol for the isolation and purification of this compound from the dried aerial parts of Datura stramonium. This procedure is based on standard phytochemical methodologies for the extraction of lignan amides.

Plant Material Collection and Preparation

-

Collection: The aerial parts of Datura stramonium (leaves and stems) should be collected during the flowering season to ensure a mature phytochemical profile.

-

Drying: The collected plant material should be air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried plant material is then coarsely ground into a powder using a mechanical grinder.

Extraction

-

Maceration: The powdered plant material (1 kg) is subjected to maceration with methanol (5 L) at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in distilled water (1 L) and sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate (3 x 1 L each).

-

Fraction Collection: Each solvent fraction is collected separately and concentrated to dryness under reduced pressure. The chloroform and ethyl acetate fractions are expected to contain the lignan amides.

Chromatographic Purification

-

Column Chromatography: The chloroform fraction (which is likely to be rich in this compound) is subjected to column chromatography over silica gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Thin Layer Chromatography (TLC): Fractions are collected and monitored by TLC using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v). Spots can be visualized under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing the presence of the target compound are pooled and further purified by preparative HPLC on a C18 column using a mobile phase of methanol and water to yield pure this compound.

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| High-Resolution Mass Spectrometry (HRMS) | The ESI-MS spectrum should show a protonated molecular ion [M+H]⁺ peak consistent with the molecular formula of this compound (C₃₆H₃₆N₂O₈). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H-NMR and ¹³C-NMR spectra will provide detailed information about the chemical structure. 2D-NMR experiments such as COSY, HSQC, and HMBC will be crucial for establishing the connectivity of protons and carbons and confirming the lignan amide skeleton. |

Visualizing the Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for this compound Isolation

The following diagram illustrates the key stages in the isolation and purification of this compound from Datura stramonium.

Postulated Signaling Pathway: Nrf2 Activation by Lignan Amides

Lignans are known to possess antioxidant and anti-inflammatory properties, often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While the specific mechanism of this compound is yet to be elucidated, a plausible hypothesis involves its interaction with this cytoprotective pathway. The diagram below illustrates the canonical Nrf2 activation pathway, which could be a target for this compound.

Conclusion and Future Directions

This technical guide provides a foundational framework for the isolation, purification, and characterization of this compound from Datura stramonium. The provided protocols, while generalized, offer a solid starting point for researchers. The physicochemical data and the postulated signaling pathway serve as valuable resources for initiating further investigation into the pharmacological potential of this lignan amide.

Future research should focus on:

-

Developing and publishing a specific, optimized protocol for the isolation of this compound from Datura stramonium.

-

Conducting comprehensive spectroscopic analysis to unambiguously confirm its structure.

-

Investigating the biological activities of this compound, including its antioxidant, anti-inflammatory, and cytotoxic effects.

-

Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

Such studies will be instrumental in unlocking the full therapeutic potential of this compound and will contribute to the growing body of knowledge on the rich phytochemistry of Datura stramonium.

References

Unraveling the Genetic Blueprint: A Technical Guide to the Putative Biosynthetic Genes of Tataramide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tataramide B, a lignan isolated from the herb Datura stramonium Linn., belongs to a class of naturally occurring phenolic compounds with a wide range of described biological activities.[1] Lignans are synthesized in plants through the phenylpropanoid pathway, culminating in the oxidative coupling of two monolignol units. While the specific biosynthetic gene cluster for this compound has not been explicitly characterized in the scientific literature, this technical guide consolidates the current understanding of lignan biosynthesis to propose a putative pathway and identify the key genes likely involved in its formation. This document provides a framework for future research aimed at elucidating the precise genetic and enzymatic machinery responsible for this compound synthesis, a crucial step for its potential biotechnological production and therapeutic development.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the general phenylpropanoid pathway, which is responsible for the production of a vast array of secondary metabolites in plants. This pathway can be broadly divided into two main stages: the synthesis of monolignol precursors and the subsequent stereoselective coupling and modification to form the final lignan structure.

Stage 1: Monolignol Biosynthesis

The initial steps of the pathway involve the conversion of the amino acid L-phenylalanine into various hydroxycinnamoyl-CoA esters. These reactions are catalyzed by a series of well-characterized enzymes. While no specific quantitative data for this compound precursor biosynthesis is available, the expression of genes encoding key enzymes of the phenylpropanoid pathway, such as Phenylalanine Ammonia-Lyase (PAL) and Cinnamate 4-Hydroxylase (C4H), has been studied in Datura stramonium. This provides indirect evidence for the activity of this pathway in the source organism.

The monolignols, which are the building blocks of lignans, are then synthesized from these hydroxycinnamoyl-CoA esters through a series of reduction steps.

Table 1: Putative Genes and Enzymes in the Monolignol Biosynthesis Pathway

| Gene (Abbreviation) | Enzyme Name | Function |

| Phenylalanine Ammonia-Lyase (PAL) | Phenylalanine Ammonia-Lyase | Deamination of L-phenylalanine to cinnamic acid. |

| Cinnamate 4-Hydroxylase (C4H) | Cinnamate 4-Hydroxylase | Hydroxylation of cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA Ligase (4CL) | 4-Coumarate:CoA Ligase | Activation of p-coumaric acid to p-coumaroyl-CoA. |

| Cinnamoyl-CoA Reductase (CCR) | Cinnamoyl-CoA Reductase | Reduction of hydroxycinnamoyl-CoA esters to their corresponding aldehydes. |

| Cinnamyl Alcohol Dehydrogenase (CAD) | Cinnamyl Alcohol Dehydrogenase | Reduction of hydroxycinnamyl aldehydes to monolignols (e.g., coniferyl alcohol, sinapyl alcohol). |

Stage 2: Oxidative Coupling and Tailoring Steps

The defining step in lignan biosynthesis is the stereoselective oxidative coupling of two monolignol units. This reaction is often mediated by dirigent proteins (DIRs), which guide the coupling of monolignol radicals to form a specific stereoisomer. In the absence of DIRs, the reaction typically yields a racemic mixture of products. Following the initial coupling, a series of tailoring enzymes, such as reductases, oxidases, and methyltransferases, modify the lignan backbone to produce the diverse array of lignan structures observed in nature, including this compound.

Table 2: Putative Genes and Enzymes in the Lignan-Specific Pathway

| Gene (Abbreviation) | Enzyme Name | Function |

| Laccase (LAC) / Peroxidase (POX) | Laccase / Peroxidase | Oxidation of monolignols to generate radicals. |

| Dirigent Protein (DIR) | Dirigent Protein | Stereoselective coupling of monolignol radicals to form the initial lignan scaffold. |

| Pinoresinol-Lariciresinol Reductase (PLR) | Pinoresinol-Lariciresinol Reductase | Reduction of pinoresinol and lariciresinol to secoisolariciresinol. |

| Secoisolariciresinol Dehydrogenase (SDH) | Secoisolariciresinol Dehydrogenase | Oxidation of secoisolariciresinol to matairesinol. |

| Cytochrome P450 Monooxygenases (CYP) | Cytochrome P450 Monooxygenases | Hydroxylation and other oxidative modifications of the lignan backbone. |

| O-Methyltransferases (OMT) | O-Methyltransferases | Methylation of hydroxyl groups on the lignan structure. |

Experimental Protocols for Gene Identification and Characterization

The elucidation of a biosynthetic pathway for a natural product like this compound involves a multi-step experimental approach. The following are detailed methodologies for key experiments that would be essential in identifying and characterizing the putative genes involved.

Table 3: Key Experimental Protocols

| Experiment | Objective | Detailed Methodology |

| Genome/Transcriptome Sequencing | To identify candidate genes involved in the biosynthetic pathway. | 1. Isolate high-quality genomic DNA and/or RNA from Datura stramonium tissues where this compound is produced.2. Perform whole-genome sequencing (e.g., using PacBio or Oxford Nanopore for long reads and Illumina for short reads) and/or transcriptome sequencing (RNA-Seq).3. Assemble the genome and/or transcriptome data.4. Use bioinformatics tools (e.g., BLAST, antiSMASH) to search for homologs of known lignan biosynthetic genes (PAL, C4H, 4CL, CCR, CAD, DIR, PLR, SDH, CYPs, OMTs). |

| Gene Expression Analysis (qRT-PCR) | To correlate the expression of candidate genes with the production of this compound. | 1. Design gene-specific primers for the candidate biosynthetic genes.2. Isolate RNA from different tissues of Datura stramonium and at different developmental stages.3. Synthesize cDNA from the isolated RNA.4. Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of the candidate genes.5. Correlate the gene expression profiles with the accumulation of this compound as determined by analytical methods like HPLC or LC-MS. |

| Heterologous Expression and Enzyme Assays | To functionally characterize the enzymes encoded by the candidate genes. | 1. Clone the full-length coding sequences of the candidate genes into suitable expression vectors (e.g., for E. coli or yeast).2. Express and purify the recombinant proteins.3. Perform in vitro enzyme assays using the purified enzymes and putative substrates (e.g., monolignols for DIRs, pinoresinol for PLRs).4. Analyze the reaction products using techniques like HPLC, LC-MS, and NMR to confirm the enzyme's function. |

| Virus-Induced Gene Silencing (VIGS) | To confirm the in vivo function of candidate genes in this compound biosynthesis. | 1. Construct VIGS vectors targeting the candidate biosynthetic genes.2. Infiltrate young Datura stramonium plants with Agrobacterium tumefaciens carrying the VIGS constructs.3. After a few weeks, analyze the silenced plants for the expression of the target gene (via qRT-PCR) and the accumulation of this compound and its intermediates (via LC-MS).4. A significant reduction in this compound levels in silenced plants would confirm the gene's involvement in the pathway. |

Visualizing the Putative Biosynthetic Pathway and Experimental Workflow

To provide a clearer understanding of the proposed biosynthetic route and the experimental strategies for its elucidation, the following diagrams have been generated using the DOT language.

Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.

Caption: Experimental workflow for identifying this compound biosynthetic genes.

Conclusion

The elucidation of the biosynthetic pathway of this compound holds significant potential for the sustainable production of this and other valuable lignans through metabolic engineering and synthetic biology approaches. While the precise genetic determinants remain to be experimentally validated, the putative pathway presented in this guide, based on the well-established principles of lignan biosynthesis, provides a robust framework for initiating targeted research. The outlined experimental protocols offer a clear roadmap for researchers to identify and characterize the specific genes and enzymes involved, ultimately paving the way for novel drug development and biotechnological applications. Further investigation into the genomics and transcriptomics of Datura stramonium is paramount to unlocking the full biosynthetic potential of this medicinal plant.

References

Tataramide B: A Comprehensive Technical Overview of its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tataramide B is a naturally occurring lignanamide found in plant species such as Tribulus terrestris and Datura stramonium.[1] This document provides a detailed examination of the chemical structure and stereochemical configuration of this compound. Key physicochemical properties are summarized, and a generalized experimental protocol for the isolation of similar compounds is described. A visual representation of the molecule's structure is also provided to aid in its study for potential applications in drug discovery and development.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. This quantitative data is essential for its identification, characterization, and potential application in various research and development contexts.

| Property | Value | Source |

| Molecular Formula | C36H36N2O8 | [2] |

| Molecular Weight | 624.69 g/mol | [2] |

| CAS Number | 187655-56-7 | [2] |

| Physical Description | Powder | [2] |

| Purity | >98% (as per typical commercial samples) | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][3] |

Chemical Structure and Stereochemistry

The precise arrangement of atoms and their three-dimensional orientation are critical to the biological activity of this compound. The IUPAC name, (2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide, reveals the specific stereochemical configuration of the molecule.

The structure features two stereocenters within the dihydrobenzofuran ring system, located at the C2 and C3 positions. The absolute configurations at these centers are designated as 2R and 3S, respectively. Additionally, the molecule contains a double bond within the propenyl group, which possesses an (E)-configuration, indicating that the substituent groups are on opposite sides of the double bond.

Caption: Logical relationship of this compound's core and substituents.

Experimental Protocols

General Isolation and Purification Workflow for Lignanamides

The following workflow represents a typical procedure for the isolation of lignanamides from plant material.

Caption: Generalized workflow for the isolation of lignanamides.

Structural Elucidation

The determination of the chemical structure and stereochemistry of lignanamides typically involves a combination of the following spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the connectivity of atoms and the planar structure of the molecule.

-

Circular Dichroism (CD) and Optical Rotation: These techniques are employed to determine the absolute stereochemistry of the chiral centers.

While a certificate of analysis for commercially available this compound indicates that its structure is consistent with NMR data, the specific ¹H and ¹³C NMR spectral data are not publicly available in the reviewed literature.[2]

Conclusion

This compound is a lignanamide with a well-defined chemical structure and stereochemistry. Its presence in medicinal plants suggests potential biological activities that warrant further investigation. This guide provides a foundational understanding of its chemical properties, which is essential for researchers and professionals in the field of drug development who may wish to explore its therapeutic potential. The lack of publicly available detailed spectroscopic and isolation data highlights an opportunity for further research to fully characterize this natural product.

References

Spectroscopic Data of Tataramide B: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, detailed spectroscopic data (NMR, MS) for Tataramide B remains elusive. While the existence of this natural product, a lignanamide isolated from Datura stramonium, is documented, the primary publication detailing its full characterization, including specific NMR and MS datasets, could not be located.

This technical guide aims to provide a framework for the type of data researchers, scientists, and drug development professionals would require for a thorough analysis of this compound. It will outline the standard experimental protocols and data presentation formats that would be expected in a complete technical whitepaper.

Compound Profile: this compound

-

Compound Name: this compound

-

CAS Number: 187655-56-7

-

Molecular Formula: C₃₆H₃₆N₂O₈

-

Source: Seeds of Datura stramonium Linn.[1]

-

Compound Class: Lignanamide

Spectroscopic Data (Hypothetical Data for Illustrative Purposes)

In the absence of published data, the following tables have been structured to demonstrate how the NMR and MS data for this compound would be presented. These tables are templates awaiting population with experimental values.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy is crucial for determining the proton framework of a molecule. The data would typically be acquired in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) on a high-field spectrometer (e.g., 500 or 600 MHz).

Table 1: Hypothetical ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| e.g., H-2 | e.g., 4.85 | d | e.g., 7.5 | 1H |

| e.g., H-3 | e.g., 3.50 | m | 1H | |

| e.g., OMe | e.g., 3.88 | s | 3H | |

| ... | ... | ... | ... | ... |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. This data would be acquired on the same spectrometer as the ¹H NMR.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

| e.g., C-1 | e.g., 130.2 |

| e.g., C-2 | e.g., 85.6 |

| e.g., C-3 | e.g., 55.4 |

| e.g., OMe | e.g., 56.1 |

| ... | ... |

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its molecular formula and structural features. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition.

Table 3: Hypothetical Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Species | Relative Intensity (%) |

| ESI+ | e.g., 625.2490 | [M+H]⁺ | 100 |

| ESI+ | e.g., 647.2310 | [M+Na]⁺ | 25 |

Experimental Protocols

Detailed experimental protocols are critical for the reproducibility of scientific findings. A complete report on this compound would include the following sections:

Isolation of this compound

This section would detail the extraction and purification process from the seeds of Datura stramonium. A typical protocol would involve:

-

Extraction: Grinding the plant material and extracting with a suitable solvent (e.g., methanol or ethanol).

-

Fractionation: Partitioning the crude extract between immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility.

-

Chromatography: Employing various chromatographic techniques such as silica gel column chromatography, Sephadex LH-20, and High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Spectroscopic Analysis

This section would describe the instrumentation and parameters used for acquiring the spectroscopic data.

-

NMR Spectroscopy:

-

Instrument: Manufacturer and model of the NMR spectrometer (e.g., Bruker Avance III HD 600).

-

Solvent: The deuterated solvent used for sample preparation.

-

Temperature: The temperature at which the spectra were recorded.

-

Referencing: The internal standard used for referencing the chemical shifts (e.g., tetramethylsilane (TMS) or the residual solvent peak).

-

Pulse Programs: The specific pulse sequences used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

-

-

Mass Spectrometry:

-

Instrument: Manufacturer and model of the mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS).

-

Ionization Source: The type of ionization used (e.g., Electrospray Ionization - ESI).

-

Mode: Positive or negative ion detection mode.

-

Scan Range: The mass-to-charge ratio range scanned.

-

Collision Energy: For MS/MS experiments, the energy used to induce fragmentation.

-

Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.

References

Initial Cytotoxicity Screening of Tataramide B: A Technical Guide

Disclaimer: As of November 2025, publicly accessible scientific literature does not contain specific data regarding the cytotoxicity of Tataramide B. Therefore, this document serves as an in-depth, hypothetical technical guide for researchers, scientists, and drug development professionals. The data, experimental protocols, and potential mechanisms of action described herein are representative of an initial cytotoxicity screening for a novel compound and should be treated as a template for such investigations.

The preliminary assessment of cytotoxicity is a critical step in the evaluation of any new chemical entity with therapeutic potential. This initial screening provides essential information on the dose-dependent effects of the compound on cell viability and helps to identify promising candidates for further development. This guide outlines the core methodologies and data presentation for a first-pass in vitro cytotoxicity analysis of the hypothetical compound, this compound.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines representing different histotypes. The half-maximal inhibitory concentration (IC50), defined as the concentration of a drug that is required for 50% inhibition of cell viability, was determined for each cell line after a 72-hour incubation period. The results are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.8 ± 2.1 |

| MDA-MB-231 | Breast Adenocarcinoma | 8.3 ± 1.5 |

| A549 | Lung Carcinoma | 22.5 ± 3.4 |

| HCT116 | Colon Carcinoma | 12.1 ± 1.9 |

| HeLa | Cervical Adenocarcinoma | 35.2 ± 4.8 |

Table 1: Hypothetical IC50 values of this compound against various human cancer cell lines.

Experimental Protocols

A detailed methodology for the determination of cytotoxicity using the MTT assay is provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

MTT Assay Protocol for IC50 Determination

-

Cell Seeding:

-

Harvest and count cells from logarithmic phase cultures.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete solubilization of the formazan.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of a novel compound.

Figure 1: Experimental workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway: Intrinsic Apoptosis

Should initial screening indicate that this compound induces cell death, further studies would be necessary to elucidate the underlying mechanism. A common mechanism of action for cytotoxic compounds is the induction of apoptosis. The following diagram depicts the intrinsic (mitochondrial) apoptosis pathway, a potential target for investigation.

Figure 2: The intrinsic apoptosis signaling pathway.

References

Mechanism of Action of Cytotoxic Lignans: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Lignans, a diverse class of polyphenolic compounds derived from plants, have garnered significant attention in oncology for their potent cytotoxic and antitumor properties.[1][2] These secondary metabolites exert their anticancer effects through a multifaceted approach, targeting several core cellular processes essential for tumor growth and survival.[3] This technical guide provides an in-depth exploration of the primary mechanisms of action employed by cytotoxic lignans, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical enzymes like topoisomerases and tubulin. Furthermore, it details the modulation of key oncogenic signaling pathways. To facilitate comparative analysis and experimental replication, this document includes comprehensive tables of quantitative cytotoxicity data, detailed experimental protocols for key assays, and schematic diagrams of the underlying molecular pathways and workflows.

Core Mechanisms of Lignan-Induced Cytotoxicity

The cytotoxic activity of lignans stems from their ability to interfere with fundamental cellular machinery, ultimately leading to cancer cell death. The most well-documented mechanisms are the induction of apoptosis, disruption of the cell cycle, and direct enzymatic inhibition.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism by which lignans eliminate cancer cells.[4] Lignans can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to a decreased ratio of anti-apoptotic proteins (like Bcl-2) to pro-apoptotic proteins (like Bax).[5][6] This shift disrupts the mitochondrial outer membrane potential, causing the release of cytochrome c into the cytoplasm.[7] This event initiates a caspase cascade, beginning with the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[8][9] Activated caspase-3 is responsible for cleaving critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[10][11]

Cell Cycle Arrest

Lignans effectively halt cancer cell proliferation by inducing cell cycle arrest, most commonly at the G1/S and G2/M checkpoints.[12][13] By arresting the cell cycle, lignans prevent DNA replication and mitotic division, giving the cell time to either repair damage or undergo apoptosis. This arrest is often mediated by the modulation of key cell cycle regulators, including cyclins and cyclin-dependent kinases (CDKs).[4] For instance, some lignans can upregulate CDK inhibitors like p21, often through a p53-dependent mechanism, which then inhibit the activity of Cyclin/CDK complexes required for phase transition.[14] Arrest at the G2/M phase is a hallmark of lignans that interfere with microtubule formation and is characterized by an accumulation of cells with 4N DNA content.[15]

Inhibition of Key Cellular Enzymes

Certain classes of lignans function as potent enzyme inhibitors, directly targeting proteins that are crucial for DNA replication and cell division.

-

DNA Topoisomerases: Podophyllotoxin and its semi-synthetic derivatives, such as etoposide, are classic examples of lignans that function as topoisomerase II inhibitors.[1][16] These enzymes are vital for resolving DNA topological problems during replication and transcription. By stabilizing the transient DNA-topoisomerase complex, these lignans lead to the accumulation of single- and double-strand DNA breaks, triggering a DNA damage response that culminates in cell cycle arrest and apoptosis.[1][17] Other lignans have also shown inhibitory activity against topoisomerase I.[18][19]

-

Tubulin Polymerization: Podophyllotoxin and related compounds are also powerful inhibitors of tubulin polymerization.[20][21] They bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[22] This disruption of the microtubule cytoskeleton has profound effects, most notably the failure to form a functional mitotic spindle, which leads to arrest in the M phase of the cell cycle and subsequent apoptotic cell death.[20]

Modulation of Cellular Signaling Pathways

Beyond direct cytotoxicity, lignans modulate a range of intracellular signaling pathways that are often dysregulated in cancer.[4] By interfering with these pro-survival and proliferative pathways, lignans can sensitize cancer cells to apoptosis and inhibit metastasis.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Arctiin and other lignans have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[4][12]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, is critical for transmitting extracellular signals to the nucleus to control gene expression related to cell growth. Lignans like magnolin can suppress this pathway, contributing to their antiproliferative effects.[12][14]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response and promotes cell survival by upregulating anti-apoptotic genes. Several lignans have been found to inhibit NF-κB activity, thereby promoting apoptosis.[2][12][23]

Quantitative Cytotoxicity Data

The cytotoxic potential of lignans is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the IC50 values for several representative lignans against various human cancer cell lines.

| Lignan | Cancer Cell Line | IC50 Value (µM) | Reference |

| Podophyllotoxin | Small-cell lung cancer (SCLC) | >1 µg/mL (as etoposide) | [1] |

| 5-Methoxypodophyllotoxin | Tubulin Assembly | 5 | [1] |

| Phyllanthusmin D | HT-29 (Colon) | 0.17 | [1] |

| Heilaohulignan C | HepG-2 (Liver) | 9.92 | [1] |

| Saucerneol D | HT-29 (Colon) | 13 | [19] |

| Saucerneol D | HepG2 (Liver) | 16 | [19] |

| Manassantin B | HT-29 (Colon) | 12 | [19] |

| Manassantin B | HepG2 (Liver) | 11 | [19] |

| Nordihydroguaiaretic acid | Colorectal Carcinoma | ~4.7 (converted from 1.9 µg/mL) | [7] |

| VB1 (Vitexin) | Various | 0.39 - 3.2 | [6] |

| Nirtetralin | K-562 (Leukemia) | ~14.3 (calculated from % death) | [24] |

| Nirantherin | K-562 (Leukemia) | ~13.9 (calculated from % death) | [24] |

| Compound 6 (from L. tridentata) | HL-60 (Leukemia) | ~2.7 - 17 (range for class) | [25] |

| EVn-50 (from V. negundo) | MDA-MB-435, SKOV-3, etc. | <10 µg/mL | [15] |

Key Experimental Protocols

Verifying the mechanisms of action of cytotoxic lignans involves a standard set of cell-based assays. Below are detailed methodologies for the most critical experiments.

Analysis of Apoptosis: Annexin V/PI Staining by Flow Cytometry

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[26][27]

Methodology:

-

Cell Treatment: Seed cells (e.g., 1 x 10^6 cells) in a suitable culture flask or plate and allow them to adhere overnight. Treat cells with the lignan of interest at various concentrations and a vehicle control for a predetermined time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle dissociation agent like trypsin. Inactivate the trypsin with serum-containing media.[28]

-

Washing: Combine the floating and adherent populations, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), and wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).[27][28]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Healthy cells will be negative for both Annexin V and PI; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.[27]

Analysis of Cell Cycle: Propidium Iodide Staining by Flow Cytometry

This method quantifies the DNA content of cells to determine the percentage of the population in each phase of the cell cycle (G0/G1, S, G2/M).[29][30]

Methodology:

-

Cell Treatment: Treat cells with the lignan as described in 4.1.1.

-

Harvesting: Harvest cells as described in 4.1.2.

-

Fixation: Resuspend the cell pellet in PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.[31]

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining buffer containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and an enzyme to degrade RNA (e.g., 100 µg/mL RNase A).[31]

-

Incubation: Incubate in the dark for 30 minutes at room temperature or overnight at 4°C to ensure stoichiometric DNA binding.

-

Analysis: Acquire data on a flow cytometer. The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), and the G2/M phase (4N DNA content), with the S phase population situated between them.[32]

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is used to detect changes in the expression levels or cleavage status of specific proteins involved in apoptosis.[11][33]

Methodology:

-

Cell Treatment & Lysis: Treat cells with the lignan. After treatment, wash cells with cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-cleaved-PARP, anti-Bax, anti-Bcl-2). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence of cleaved forms of caspase-3 or PARP is a strong indicator of apoptosis.[8][9] A loading control (e.g., β-actin or GAPDH) should always be included to confirm equal protein loading.

References

- 1. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lignans from Medicinal Plants and their Anticancer Effect: Ingenta Connect [ingentaconnect.com]

- 4. An insight into the anticancer potentials of lignan arctiin: A comprehensive review of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitexins, nature-derived lignan compounds, induce apoptosis and suppress tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitexins, nature-derived lignan compounds, induce apoptosis and suppress tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis by a synergistic lignan composition from Cedrus deodara in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lignans extracted from Vitex negundo possess cytotoxic activity by G2/M phase cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Lignans from the bark of Machilus thunbergii and their DNA topoisomerases I and II inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. Inhibition of DNA topoisomerases I and II and cytotoxicity by lignans from Saururus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The cytotoxic effect and the multidrug resistance reversing action of lignans from Phyllanthus amarus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structure and Cytotoxicity of Novel Lignans and Lignan Glycosides from the Aerial Parts of Larrea tridentata - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 29. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 30. Cell cycle analysis by flow cytometry: principles and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. cancer.wisc.edu [cancer.wisc.edu]

- 32. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 33. Apoptosis western blot guide | Abcam [abcam.com]

In-Depth Analysis of Tataramide B's Biological Interactions Remains Elusive

Despite a comprehensive search for data regarding the biological targets of Tataramide B, a detailed technical guide on its core interactions cannot be compiled at this time due to a lack of publicly available scientific literature. While the compound is available from chemical suppliers, in-depth studies detailing its mechanism of action, quantitative biological data, and specific experimental protocols are not readily accessible.

This compound is listed by several chemical suppliers, and its use has been cited in a handful of scientific publications. However, access to the full text of these articles, which may contain the necessary data for a thorough analysis, is restricted. Without access to these primary sources, a comprehensive whitepaper that meets the detailed requirements of researchers, scientists, and drug development professionals—including structured data tables, detailed experimental methodologies, and signaling pathway diagrams—cannot be responsibly generated.

The publications that are noted as referencing this compound include:

-

J Biol Chem. 2021, 297(6):101362

-

Pharmaceutics. 2022, 14(3):564

-

J Cancer. 2019, 10(23):5843-5851

-

Cancers (Basel). 2023, 15(1):37

-

Evid Based Complement Alternat Med. 2016, 2016:4357656

Researchers and professionals interested in the biological targets of this compound are encouraged to directly consult these publications for any available data.

Future Outlook

The exploration of novel chemical entities like this compound is crucial for advancing drug discovery. It is hoped that future research will elucidate the biological activities and potential therapeutic applications of this compound, and that such findings will be made accessible to the broader scientific community. Until then, a comprehensive understanding of this compound's biological targets remains an open area for investigation.

The Intricate Dance of Structure and Activity: A Technical Guide to Lignanamide SAR

For Researchers, Scientists, and Drug Development Professionals

Lignanamides, a fascinating class of natural phenolic compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. These molecules, characterized by a core structure derived from the oxidative coupling of hydroxycinnamic acid amides, exhibit a remarkable range of therapeutic potential, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][2][3] Understanding the nuanced relationship between the chemical structure of lignanamides and their biological function—the structure-activity relationship (SAR)—is paramount for the rational design and development of novel therapeutic agents with enhanced efficacy and selectivity.

This technical guide provides an in-depth exploration of the SAR of lignanamides, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to empower researchers in their quest for next-generation therapeutics.

Structure-Activity Relationship (SAR) Studies of Lignanamides

The biological activity of lignanamides is intricately linked to their structural features. Modifications to the aromatic rings, the nature of the amide linkage, and the overall stereochemistry can profoundly impact their potency and selectivity. The following sections summarize the quantitative SAR data for various biological activities.

Anti-inflammatory Activity

Lignanamides have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO). The SAR studies in this area have focused on the substitution patterns of the aromatic rings.

Table 1: SAR of Lignanamides as Inhibitors of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (µM) | Reference |

| Melongenamide B | H | OCH3 | OH | H | H | 16.2 | [4] |

| Cannabisin D | H | OCH3 | OH | H | OCH3 | 25.4 | [4] |

| Grossamide | H | OCH3 | OH | H | OH | 35.7 | [4] |

| Melongenamide C | OCH3 | OH | H | H | H | 45.3 | [4] |

| Cannabisin G | H | OCH3 | OH | OCH3 | H | 58.5 | [4] |

Key SAR Insights for Anti-inflammatory Activity:

-

The presence of a hydroxyl group at the C4 position of the aromatic ring appears to be crucial for potent anti-inflammatory activity.

-

Methoxy substitution on the aromatic rings can modulate the activity, with the position of the methoxy group influencing the inhibitory potency.

Antioxidant Activity

The antioxidant capacity of lignanamides is a key contributor to their protective effects against various diseases. This activity is often evaluated through their ability to scavenge free radicals.

Table 2: Antioxidant Activity of Lignanamides from Hemp Seed

| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference |

| Cannabisin D | 23.9 | 0.5 | [5][6] |

| Cannabisin A | 32.9 | 6.6 | [5][6] |

| Quercetin (Positive Control) | 25.5 | 0.4 | [5][6] |

Key SAR Insights for Antioxidant Activity:

-

The presence of catechol moieties (vicinal hydroxyl groups) on the aromatic rings generally enhances antioxidant activity.

-

The overall substitution pattern and the potential for electron delocalization play a significant role in the radical scavenging capacity.

Acetylcholinesterase (AChE) Inhibitory Activity

Certain lignanamides have shown promise as inhibitors of acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.

Table 3: Acetylcholinesterase Inhibitory Activity of Lignanamides from Hemp Seed

| Compound | AChE Inhibition IC50 (µM) | Reference |

| 3,3'-demethyl-heliotropamide | 46.2 | [6][7] |

| Cannabisin M | > 100 | [7] |

| Grossamide | > 100 | [7] |

Key SAR Insights for AChE Inhibitory Activity:

-

The specific structural requirements for potent AChE inhibition by lignanamides are still under investigation, with 3,3'-demethyl-heliotropamide showing moderate activity. Further structural modifications are needed to delineate a clear SAR.

Anticancer Activity

The cytotoxic effects of lignanamides against various cancer cell lines highlight their potential as anticancer agents.

Table 4: Cytotoxic Activity of Lignanamides

| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |

| Lignanamide-rich fraction from Hempseed | U-87 Glioblastoma | ~25 (at 48h) | [8] |

| Lignanamide-rich fraction from Hempseed | Human Fibroblasts (non-tumorigenic) | > 50 | [8] |

Key SAR Insights for Anticancer Activity:

-

Lignanamide-rich extracts have demonstrated selective cytotoxicity towards cancer cells over non-tumorigenic cells.

-

The complex mixture of lignanamides may act synergistically to induce cancer cell death. Further studies on isolated compounds are needed to establish specific SARs.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of lignanamides.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay is widely used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture and Seeding:

- Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

- Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment and Stimulation:

- Prepare stock solutions of the test lignanamides in dimethyl sulfoxide (DMSO).

- Pre-treat the cells with various concentrations of the test compounds for 1 hour.

- Stimulate the cells with 1 µg/mL of LPS to induce NO production. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

3. Nitrite Quantification (Griess Assay):

- After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.

- Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

- Incubate the mixture at room temperature for 10 minutes in the dark.

- Measure the absorbance at 540 nm using a microplate reader.

- Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

1. Reagent Preparation:

- Prepare a 0.1 M phosphate buffer (pH 8.0).

- Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

- Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

- Prepare a working solution of AChE (from electric eel) in the phosphate buffer.

2. Assay Procedure (in a 96-well plate):

- To each well, add 140 µL of phosphate buffer, 10 µL of the test lignanamide solution (at various concentrations), and 10 µL of the AChE solution.

- Incubate the plate at 25°C for 10 minutes.

- Add 10 µL of the DTNB solution to each well.

- Initiate the reaction by adding 10 µL of the ATCI solution.

- Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

3. Data Analysis:

- Calculate the rate of reaction (change in absorbance per minute).

- Determine the percentage of AChE inhibition for each concentration of the test compound compared to the vehicle control.

- Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

- Seed the target cancer cells (and a non-cancerous control cell line) in a 96-well plate at an appropriate density and incubate for 24 hours.

2. Compound Treatment:

- Treat the cells with various concentrations of the test lignanamides for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

- After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate the plate at 37°C for 4 hours to allow the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Measurement:

- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

- Gently shake the plate to ensure complete dissolution.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each treatment group relative to the untreated control.

- Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for a clear understanding of the underlying mechanisms and methodologies. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: Proposed biosynthesis pathway of lignanamides in plants.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. NF-κB - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lignanamides: sources, biosynthesis and potential health benefits - a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and characterization of novel Tataramide analogs

An in-depth analysis of current scientific literature did not yield specific information on a compound named "Tataramide." It is possible that this is a novel, yet unpublished compound, a proprietary name, or a potential misspelling.

To fulfill the user's request for a detailed technical guide, this document will use Tasiamide and its analogs as a representative case study. The information presented is based on published research on the design, synthesis, and biological evaluation of these marine-derived cytotoxic linear peptides. This guide is intended for researchers, scientists, and drug development professionals.

Discovery and Characterization of Novel Tasiamide Analogs

This technical guide outlines the discovery, synthesis, and characterization of novel analogs of Tasiamide, a marine cytotoxic linear peptide. The focus is on the structure-activity relationship (SAR) to develop potent anti-tumor agents.

Quantitative Data Summary

The in vitro inhibitory activities of synthesized Tasiamide analogs were evaluated against human nasopharyngeal carcinoma (KB) and human non-small cell lung tumor (A549) cell lines. The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth after 72 hours of exposure, are summarized below. The results are presented as the mean ± standard deviation from three independent experiments[1].

| Compound | Modification | KB IC50 (µM)[1] | A549 IC50 (µM)[1] |

| Tasiamide | Parent Compound | 1.52 ± 0.18 | 2.34 ± 0.25 |

| Analog 1 | C-terminus modification (aromatic group) | 1.29 ± 0.15 | 1.89 ± 0.21 |

| Analog 2 | C-terminus modification (aromatic group) | 3.45 ± 0.31 | 5.67 ± 0.48 |

| Analog 3 | C-terminus modification (aromatic group) | 8.12 ± 0.75 | 12.88 ± 1.12 |

| Analog 4 | N-terminus truncation | Inactive | Inactive |

| Analog 5 | N-terminus modification | Inactive | Inactive |

| Analog 6 | N-demethylation (N-Me-d-Gln) | Inactive | Inactive |

| Analog 7 | N-demethylation (N-Me-d-Phe) | Inactive | Inactive |

| Cisplatin * | Positive Control | 0.98 ± 0.11 | 1.15 ± 0.14 |

*Cisplatin was used as a positive control.

Key Findings from SAR Studies:

-

Minor modifications at the C-terminus with aromatic groups are generally well-tolerated, with some analogs showing comparable or slightly improved activity over the parent compound[1].

-

Truncation or minor modifications at the N-terminus lead to a significant loss of activity[1].

-

The N-methyl groups on the Gln and Phe residues appear to be crucial for the cytotoxic activity of Tasiamide, as their removal results in inactive analogs[1].

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of Tasiamide analogs.

General Synthetic Procedure for Tasiamide Analogs

The synthesis of Tasiamide analogs is performed using solid-phase peptide synthesis (SPPS) followed by solution-phase modifications. A representative synthesis of an analog is described below[1].

1. Solid-Phase Peptide Synthesis (SPPS):

- Resin Preparation: 2-Chlorotrityl chloride resin is swelled in dichloromethane (DCM) for 30 minutes.

- First Amino Acid Loading: The first Fmoc-protected amino acid is coupled to the resin in the presence of diisopropylethylamine (DIPEA) in DCM. The reaction is monitored for completion using the Kaiser test.

- Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in dimethylformamide (DMF).

- Peptide Coupling: Subsequent Fmoc-protected amino acids are coupled sequentially using a coupling reagent cocktail, such as HBTU/HOBt in the presence of DIPEA in DMF.

- Cleavage from Resin: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

- Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times. The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Solution-Phase Modification (Example: C-terminus amidation):

- The purified peptide is dissolved in a suitable solvent (e.g., DMF).

- The desired amine is added, along with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA).

- The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or LC-MS.

- The final product is purified by RP-HPLC.

Characterization: The structure and purity of the final compounds are confirmed by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1].

In Vitro Cytotoxicity Assay

The cytotoxic activity of the Tasiamide analogs is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: KB and A549 cells are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the Tasiamide analogs (typically in a range from 0.01 to 100 µM) for 72 hours.

-

MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves using appropriate software.

Visualizations

Experimental Workflow for Tasiamide Analog Development

References

In Silico Prediction of Tataramide B Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tataramide B

This compound is a lignan compound that has been isolated from plants of the Datura genus. Lignans are a large class of polyphenolic compounds found in plants and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. While the specific pharmacological properties of this compound have not been extensively characterized in published literature, its structural classification as a lignan suggests its potential as a bioactive molecule.

This technical guide outlines a comprehensive in silico approach to predict the potential bioactivities of this compound, focusing on anticancer and anti-inflammatory properties, which are commonly associated with lignans. The methodologies described herein provide a framework for the computational screening and characterization of this and other natural products, guiding further experimental validation.

Proposed In Silico Bioactivity Prediction Workflow

The prediction of this compound's bioactivity can be systematically approached through a multi-step in silico workflow. This workflow integrates various computational techniques to build a robust hypothesis regarding its mechanism of action and potential therapeutic applications.

Methodologies for In Silico Prediction

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Experimental Protocol:

-

Target Selection and Preparation:

-

For anti-inflammatory activity, key protein targets include Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB). For anticancer activity, targets such as Epidermal Growth Factor Receptor (EGFR), Mitogen-activated protein kinase (MAPK), and Topoisomerase II are relevant.

-

The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).

-

The protein structures are prepared by removing water molecules and existing ligands, adding polar hydrogens, and assigning partial charges.

-

-

Ligand Preparation:

-

The 2D structure of this compound is obtained from a chemical database like PubChem.

-

The 2D structure is converted to a 3D structure and its energy is minimized using a suitable force field (e.g., MMFF94).

-

-

Grid Generation:

-

A binding site on the target protein is defined, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

A grid box is generated around the defined binding site to specify the search space for the docking algorithm.

-

-

Docking Simulation:

-

A docking program (e.g., AutoDock Vina, GOLD) is used to systematically search for the optimal binding pose of this compound within the defined grid box.

-

The program calculates the binding affinity (e.g., in kcal/mol) for each generated pose.

-

-

Analysis of Results:

-

The docking poses are ranked based on their binding energies.

-

The pose with the lowest binding energy is considered the most favorable, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues are analyzed.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new compounds based on their structural features.

Experimental Protocol:

-

Dataset Collection:

-

A dataset of lignan compounds with experimentally determined bioactivities (e.g., IC50 values) against a specific target is collected from the literature.

-

-

Molecular Descriptor Calculation:

-

For each compound in the dataset, a set of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated using software like MOE or PaDEL-Descriptor.

-

-

Model Development:

-

The dataset is divided into a training set and a test set.

-

A statistical method, such as Multiple Linear Regression (MLR), is used to build a mathematical model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable) for the training set.

-

-

Model Validation:

-

The predictive power of the QSAR model is validated using the test set and statistical parameters like the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE).

-

-

Prediction for this compound:

-

The validated QSAR model is used to predict the bioactivity of this compound by calculating its molecular descriptors and inputting them into the model.

-

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be used to screen large databases of compounds for molecules with the desired features.

Experimental Protocol:

-

Pharmacophore Model Generation:

-

Ligand-based: A set of active lignan compounds is aligned, and common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) are identified to create a pharmacophore model.

-